molecular formula C10H17F2NO2 B13626419 Methyl (R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate

Methyl (R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate

Cat. No.: B13626419
M. Wt: 221.24 g/mol
InChI Key: XEVWWKZHDROVTG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclohexyl ring substituted with two fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluorocarbene intermediates, which can be generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na . These intermediates react with suitable substrates to form the desired difluorinated products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the difluorocyclohexyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate involves its interaction with specific molecular targets. The presence of the difluorocyclohexyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The combination of the amino acid backbone with the difluorocyclohexyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H17F2NO2

Molecular Weight

221.24 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate

InChI

InChI=1S/C10H17F2NO2/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7/h7-8H,2-6,13H2,1H3/t8-/m1/s1

InChI Key

XEVWWKZHDROVTG-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1CCC(CC1)(F)F)N

Canonical SMILES

COC(=O)C(CC1CCC(CC1)(F)F)N

Origin of Product

United States

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